2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine

Synthetic chemistry Cross-coupling Medicinal chemistry

2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine (CAS 904813-89-4) is a heterocyclic small molecule (C14H9BrN2O2, MW 317.14) that merges an imidazo[1,2-a]pyridine core with a 1,3-benzodioxole substituent at the 2-position and a bromine atom at the 3-position. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in marketed drugs such as zolpidem, alpidem, and olprinone.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
CAS No. 904813-89-4
Cat. No. B1627204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine
CAS904813-89-4
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)Br
InChIInChI=1S/C14H9BrN2O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2
InChIKeyZJNFLKGMIVWONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine (CAS 904813-89-4): Core Scaffold & Synthetic Position


2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine (CAS 904813-89-4) is a heterocyclic small molecule (C14H9BrN2O2, MW 317.14) that merges an imidazo[1,2-a]pyridine core with a 1,3-benzodioxole substituent at the 2-position and a bromine atom at the 3-position . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in marketed drugs such as zolpidem, alpidem, and olprinone [1]. The compound serves primarily as a late-stage diversifiable intermediate: the C3‑bromine enables transition-metal-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.), while the benzodioxole ring provides a conformationally restricted, electron-rich aryl group that can engage in π–π stacking and hydrogen‑bond interactions with biological targets [2].

Why 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine Cannot Be Replaced by Common Imidazopyridine Analogs


Generic imidazo[1,2-a]pyridines are frequently interchanged for scaffold‑hopping exercises, but such substitution overlooks the synergistic contribution of the C2‑benzodioxole and C3‑bromine motif. The benzodioxole group is not a passive aromatic ring; in autotaxin (ATX) inhibitor series, the dioxole oxygen forms an extra hydrogen bond with Phe306 that constrains the binding conformation and improves potency into the low‑nanomolar range [1]. Simultaneously, the C3‑bromine provides a single‑point diversification handle for Suzuki‑Miyaura coupling with aryl/heteroaryl boronic acids, enabling rapid analog generation without disturbing the C2 pharmacophore. Compounds lacking the bromine (e.g., CAS 904813-74-7) forfeit this synthetic exit vector, while analogs lacking the benzodioxole (e.g., 3‑bromoimidazo[1,2-a]pyridine, CAS 4926-47-0) sacrifice the key H‑bond contact that has been correlated with target engagement [1][2]. The quantitative evidence below demonstrates these non‑interchangeable features.

Quantitative Comparator Evidence: 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine vs. Closest Analogs


C3-Bromine Enables Suzuki–Miyaura Diversification Absent in Non-Halogenated Analog

The target compound possesses a C3‑bromine that is activated for palladium-catalyzed Suzuki–Miyaura coupling, whereas the direct non‑brominated analog 2-(benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyridine (CAS 904813-74-7) lacks this reactive site entirely [1]. In a representative protocol using Pd(PPh3)4 and aryl boronic acids, 3‑bromoimidazo[1,2-a]pyridine derivatives achieve coupling yields of 60–88% under microwave irradiation at 100 °C for 30 min, while the non‑halogenated parent is unreactive under identical conditions [2].

Synthetic chemistry Cross-coupling Medicinal chemistry

Benzodioxole Oxygen Contributes an Extra H‑Bond (Phe306) That Simple Aryl Analogs Cannot Form

In a series of imidazo[1,2-a]pyridine-derived autotaxin (ATX) allosteric inhibitors, the compound bearing a 1,3-benzodioxole group at the 2-position (compound 13c) formed an additional hydrogen bond between the dioxole oxygen and the backbone NH of Phe306, as revealed by molecular docking and binding free-energy calculations [1]. This interaction was absent in the analogous compound with a phenyl substituent. Compound 13c achieved an ATX IC50 of 2.7 nM in the FS‑3 enzymatic assay, representing a >10‑fold improvement over the phenyl-substituted comparator (IC50 ≈ 30 nM) when evaluated under the same assay conditions [1].

Autotaxin inhibition Molecular modeling Medicinal chemistry

Commercial Purity ≥98% with ISO Certification vs. Unstandardized Analogs

The target compound is commercially supplied with a certified purity of ≥98% (NLT 98%) under ISO quality management systems, as verified by multiple independent vendors . In contrast, several structurally close analogs (e.g., 2-(benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyridine, CAS 904813-74-7) are frequently offered at lower purity grades (≥95%) without ISO certification . The 3‑percentage‑point purity differential corresponds to a 60% reduction in total impurity burden (2% vs. 5% maximum impurity), which is critical for reproducible biological assay outcomes where trace brominated by‑products can act as nuisance pan‑assay interference compounds (PAINS).

Chemical procurement Quality control Reproducibility

Chloro‑Analog (CAS 904813-96-3) Introduces Undesired CYP450 Liability Without Efficacy Gain

The 6‑chloro derivative 2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 904813-96-3) adds a chlorine substituent to the pyridine ring. While the chlorine may modestly increase lipophilicity (calculated logP ≈ 3.8 vs. 3.2 for the target compound), it also introduces a metabolic soft spot susceptible to CYP450-mediated oxidative dechlorination . In a comparative cytotoxicity panel against NCI‑H460, HepG2, and HCT‑116 cell lines, the 6‑chloro analog showed IC50 values of 4–8 µM, which are not statistically different from the non‑chlorinated parent scaffold (IC50 ≈ 5–9 µM), indicating that the additional chlorine does not confer a meaningful potency advantage while potentially increasing metabolic clearance risk .

Drug metabolism Toxicology Medicinal chemistry

High‑Value Application Scenarios for 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine Based on Quantitative Evidence


Late‑Stage Diversification for Autotaxin (ATX) Inhibitor Lead Optimization

The benzodioxole‑imidazopyridine core has been validated in ATX allosteric inhibitors with an IC50 of 2.7 nM, where the dioxole oxygen forms a critical H‑bond with Phe306 [1]. The C3‑bromine in the target compound allows systematic Suzuki–Miyaura coupling to explore the R3 substituent space without losing this key interaction, enabling rapid SAR expansion around the 3‑position while retaining the benzodioxole pharmacophore [2].

Focused Kinase Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The imidazo[1,2-a]pyridine scaffold is a recognized kinase‑hinge binder. The target compound's C3‑bromine permits efficient C–C and C–N bond formation with boronic acids and amines (expected yields 60–88%) [3], enabling parallel synthesis of focused kinase inhibitor libraries. This reactivity is absent in the non‑brominated analog (CAS 904813-74-7), making the target compound the preferred building block for diversity‑oriented synthesis campaigns.

High‑Purity Intermediate for In Vivo Pharmacology Studies

With a commercially certified purity of ≥98% under ISO quality systems , the target compound meets the stringent purity requirements for in vivo PK/PD and toxicology studies. The low impurity burden minimizes confounding effects from trace brominated by‑products, which is essential when transitioning from in vitro screening to animal models.

Metabolic Stability Optimization by Avoiding Unnecessary Ring Halogenation

Comparative cytotoxicity data indicate that adding a 6‑chlorine substituent (CAS 904813-96-3) does not statistically improve potency (IC50 4–8 µM vs. 5–9 µM) . Therefore, the target compound provides a metabolically cleaner core for medicinal chemistry programs, avoiding the CYP450‑mediated oxidative dechlorination risk associated with the 6‑chloro analog.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.